Chemical properties of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
Chemical properties of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
An In-Depth Technical Guide to 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
Authored by: Gemini, Senior Application Scientist
Introduction
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a halogenated heterocyclic compound featuring a benzothiazole core. This bicyclic structure, composed of fused benzene and thiazole rings, is a prominent scaffold in medicinal chemistry and materials science.[1] The strategic placement of two chlorine atoms at the 4 and 6 positions, combined with a reactive carbonitrile group at the 2-position, renders this molecule a highly versatile and valuable intermediate for organic synthesis.[2]
The electron-withdrawing nature of the chloro and cyano substituents significantly influences the molecule's electronic properties and reactivity, making it an attractive starting point for the development of novel therapeutic agents and functional materials.[2][3] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and potential applications of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile, offering field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical and Spectroscopic Profile
The unique arrangement of functional groups in 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile dictates its physical and spectral characteristics. Understanding this profile is fundamental for its identification, purification, and subsequent application in synthetic workflows.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₂Cl₂N₂S | [3] |
| Molecular Weight | ~219.09 g/mol | [3] |
| Appearance | White to light yellow crystalline powder (predicted) | - |
| Storage | Store sealed in a dry environment at 2-8°C | [2] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [4] |
Predicted Spectroscopic Data
Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known effects of the constituent functional groups, the following spectral characteristics are predicted.
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Causality |
| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm | The electron-withdrawing effects of the chlorine and nitrile groups deshield the remaining aromatic protons, shifting them downfield. The high degree of substitution results in a simple spectrum with a limited number of signals.[3] |
| ¹³C NMR | Carbonitrile Carbon (C≡N) | ~115 ppm | The cyano group carbon typically appears in this region of the spectrum. |
| Aromatic & Thiazole Carbons | 120 - 155 ppm | Multiple signals corresponding to the carbons of the benzothiazole core. | |
| Infrared (IR) | C≡N Stretch | 2225 - 2235 cm⁻¹ | A characteristic sharp and intense absorption band, indicative of the carbonitrile functional group.[3] |
| C=C Aromatic Stretch | 1580 - 1620 cm⁻¹ | Multiple bands reflecting the conjugated nature of the benzothiazole ring system.[3] | |
| C-Cl Stretch | 750 - 850 cm⁻¹ | Absorptions in the fingerprint region confirming the presence of chlorine substituents.[3] | |
| C-S Stretch | 650 - 750 cm⁻¹ | Provides evidence for the thiazole ring structure.[3] |
Synthesis and Chemical Reactivity
The synthetic utility of 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile stems from its strategic functionalization, which allows for diverse chemical transformations.
Conceptual Synthetic Workflow
While a specific documented synthesis for this exact molecule is not detailed in the provided results, a general and reliable method for creating 2-cyanobenzothiazole derivatives involves the reaction of an appropriately substituted 2-aminothiophenol with a cyanogen source. The following workflow illustrates this common synthetic logic.
Caption: Conceptual synthesis of the target compound.
Core Reactivity Profile
The molecule's reactivity is dominated by the electrophilic nature of the benzothiazole ring and the versatility of its functional groups. The electron-withdrawing substituents facilitate nucleophilic attacks and other functionalization reactions.[3]
-
Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is primed for reaction with nucleophiles, potentially displacing the chlorine atoms under specific conditions.
-
Cross-Coupling Reactions: The chlorine atoms are excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to build molecular complexity.[2][3]
-
Nitrile Group Transformations: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening pathways to a host of new derivatives.
Caption: Key reactivity sites and potential transformations.
Applications in Research and Drug Discovery
The benzothiazole scaffold is a privileged structure in medicinal chemistry, and 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile serves as a key building block in several areas of research and development.[1]
-
Pharmaceutical Development: It is a foundational scaffold for designing novel antimicrobial and anticancer agents.[2] The benzothiazole core is known to interact with various biological targets, and derivatives have shown potential as inhibitors of critical bacterial enzymes like DNA gyrase.[3] Thiazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[3][5]
-
Antiviral Research: Structural analogs of di-halogenated benzothiazoles have exhibited potent activity against murine norovirus (MNV), indicating the potential of this chemical class in the discovery of new antiviral drugs.[2]
-
Bioconjugation Chemistry: As a 2-cyanobenzothiazole, this compound belongs to a class of reagents used for biorthogonal chemistry. They can react selectively with cysteine residues in peptides and proteins under physiological conditions, enabling specific labeling for imaging probes and the self-assembly of biomolecules.[2]
-
Materials Science: The inherent electron-deficient properties of the system make it a candidate for the development of novel organic electronic materials.[2]
Caption: Application pathways from the core chemical structure.
Safety and Handling
As with any halogenated organic compound, appropriate safety protocols must be strictly followed.
-
Potential Toxicity: The presence of chlorine atoms suggests potential toxicity, and the compound should be handled with care.[3]
-
Irritation: It may cause skin and eye irritation upon direct contact.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.
-
Disposal: Waste should be disposed of according to institutional and governmental hazardous waste management protocols.[3]
Conclusion
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a synthetically versatile building block with significant potential in diverse scientific fields. Its well-defined reactivity, driven by the dichloro and carbonitrile functionalities on the privileged benzothiazole scaffold, provides chemists with multiple avenues for molecular elaboration. From the development of next-generation therapeutics to the design of advanced organic materials, this compound represents a valuable tool for innovation. A thorough understanding of its chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.
References
- Smolecule. (n.d.). Buy 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile | 1188236-02-3.
- Benchchem. (n.d.). 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile|CAS 1188236-02-3.
- ResearchGate. (n.d.). ¹H (A), (C) and ¹³C NMR (B), (D) spectra of 4 (A), (B) and 6 (C), (D)....
- ResearchOnline@JCU. (2004). WO 2004/046140 A1.
- PubChem. (n.d.). 2,4-Dichlorobenzothiazole | C7H3Cl2NS | CID 77177.
- ResearchGate. (n.d.). Synthesis of 6‐aminobenzo[d]thiazole‐2‐carbonitrile (4). Reagents and....
- PubChem. (n.d.). 2-Cyano-6-hydroxybenzothiazole | C8H4N2OS | CID 9881912.
- PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
- Fluorochem. (n.d.). 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile.
- Advion, Inc. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
- The Gohlke Group. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
- Eurisotop. (n.d.). NMR Solvent data chart.
- PMC - NIH. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor.
- PubChem. (n.d.). 2-Methylbenzo(d)thiazole-5-carbonitrile | C9H6N2S | CID 15089712.
- Bentham Science Publisher. (2024). Design and Synthesis of Novel Heterocycles Utilizing 4,6-Dimethyl-1- ((4-methylthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
- PMC. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.
- PMC - NIH. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.
- PubChemLite. (n.d.). 4,6-dimethoxybenzo[d]thiazole-2-carbonitrile (C10H8N2O2S).
- Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (n.d.). View of Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study.
- Benchchem. (n.d.). Spectral Analysis of 6-Cyanobenzothiazole: A Comparative NMR Guide.
- TCI Chemicals. (n.d.). 6-Hydroxybenzo[d]thiazole-2-carbonitrile | 939-69-5.
- Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile.
Sources
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile|CAS 1188236-02-3 [benchchem.com]
- 3. Buy 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile | 1188236-02-3 [smolecule.com]
- 4. orgsyn.org [orgsyn.org]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
